Enhanced Hydrogen-Bond Donor Capacity Versus N-Methyl Analog (CAS 2091157-76-3)
The target compound possesses a free N1–H on the pyridazinone ring, enabling it to act as a hydrogen-bond donor (HBD). In contrast, the closest commercially available analog, 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid (CAS 2091157-76-3), features an N1-methyl substituent that completely abolishes this HBD capacity. In kinase hinge-binding motifs, an HBD at this position is often essential for forming a critical hydrogen bond with the backbone carbonyl of a hinge residue, a gain-of-function interaction lost in the N-methyl analog. Computational prediction supports a distinct donor profile: the target compound has an HBD count of 2 (COOH and N1–H), whereas the N-methyl analog has only 1 (COOH only). This difference is binary (present/absent) and is expected to translate into fundamentally different binding modes and selectivity profiles .
| Evidence Dimension | Hydrogen-Bond Donor (HBD) Count and Pyridazinone N1 Substitution |
|---|---|
| Target Compound Data | 2 HBD (COOH + N1–H); N1 = Unsubstituted |
| Comparator Or Baseline | 1 HBD (COOH only); N1 = Methyl (CAS 2091157-76-3) |
| Quantified Difference | Gain of 1 HBD at N1 position; binary yes/no pharmacophoric distinction |
| Conditions | Structural comparison based on IUPAC nomenclature and chemical database entries (ChemSrc, BenchChem); HBD count derived from SMILES analysis. |
Why This Matters
A binary difference in hydrogen-bond donor capacity can determine whether a compound engages a target hinge region or not, directly influencing the decision to procure this specific analog over the N-methyl variant for kinase or related inhibitor programs.
